molecular formula C22H39NS B11955578 Benzenamine, 3-(hexadecylthio)- CAS No. 57946-69-7

Benzenamine, 3-(hexadecylthio)-

Cat. No.: B11955578
CAS No.: 57946-69-7
M. Wt: 349.6 g/mol
InChI Key: SRIWTNIWYDUONL-UHFFFAOYSA-N
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Description

Benzenamine, 3-(hexadecylthio)- is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group (NH₂) and a hexadecylthio group (C₁₆H₃₃S) at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-(hexadecylthio)- typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-nitrobenzenamine with hexadecylthiol in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The nitro group is reduced to an amino group, and the thiol group is introduced at the meta position.

Industrial Production Methods

Industrial production of Benzenamine, 3-(hexadecylthio)- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-(hexadecylthio)- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or thiols.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Benzenamine, 3-(hexadecylthio)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and surfactants.

Mechanism of Action

The mechanism of action of Benzenamine, 3-(hexadecylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their activity and function. The hexadecylthio group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Benzenamine, 3-(hexadecylthio)- can be compared with other similar compounds such as:

    Aniline (Benzenamine): Lacks the hexadecylthio group, making it less lipophilic and less effective in penetrating biological membranes.

    Hexadecylamine: Lacks the aromatic ring, resulting in different chemical reactivity and applications.

    Thiophenol: Contains a thiol group attached to a benzene ring but lacks the amino group, leading to different chemical properties and uses.

The uniqueness of Benzenamine, 3-(hexadecylthio)- lies in its combination of an aromatic amine and a long-chain alkylthio group, which imparts distinct chemical and biological properties.

Properties

CAS No.

57946-69-7

Molecular Formula

C22H39NS

Molecular Weight

349.6 g/mol

IUPAC Name

3-hexadecylsulfanylaniline

InChI

InChI=1S/C22H39NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22-18-16-17-21(23)20-22/h16-18,20H,2-15,19,23H2,1H3

InChI Key

SRIWTNIWYDUONL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=CC=CC(=C1)N

Origin of Product

United States

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